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molecular formula C12H12Br2N2O B8345804 4-Bromo-7-bromomethyl-2-isopropyl-2H-phthalazin-1-one

4-Bromo-7-bromomethyl-2-isopropyl-2H-phthalazin-1-one

Cat. No. B8345804
M. Wt: 360.04 g/mol
InChI Key: ZQJGWPHBPKQWKS-UHFFFAOYSA-N
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Patent
US07226923B2

Procedure details

A solution of 4-Bromo-7-hydroxymethyl-2-isopropyl-2H-phthalazin-1-one (0.74 g, 2.5 mmol) in acetonitrile (5 ml) was added dropwise to a stirred suspension of trimethylsilyl bromide (TMSBr) (0.9 g, 6.3 mmol) and LiBr (0.41 g, 5 mmol) in acetonitrile (15 ml). The reaction mixture was heated to 80° C. for 24 hours, after which time the reaction mixture was cooled to room temperature and the solvent removed under vacuum. The resulting residue was purified by flash column chromatography (elution: 85% heptane, 15% ethyl acetate) to give the title compound (0.4 g, 44% yield) as a white solid.
Name
4-Bromo-7-hydroxymethyl-2-isopropyl-2H-phthalazin-1-one
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([CH2:12]O)=[CH:9][CH:10]=2)[C:5](=[O:14])[N:4]([CH:15]([CH3:17])[CH3:16])[N:3]=1.C[Si]([Br:22])(C)C.[Li+].[Br-]>C(#N)C>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([CH2:12][Br:22])=[CH:9][CH:10]=2)[C:5](=[O:14])[N:4]([CH:15]([CH3:17])[CH3:16])[N:3]=1 |f:2.3|

Inputs

Step One
Name
4-Bromo-7-hydroxymethyl-2-isopropyl-2H-phthalazin-1-one
Quantity
0.74 g
Type
reactant
Smiles
BrC1=NN(C(C2=CC(=CC=C12)CO)=O)C(C)C
Name
Quantity
0.9 g
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
0.41 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which time the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (elution: 85% heptane, 15% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C(C2=CC(=CC=C12)CBr)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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